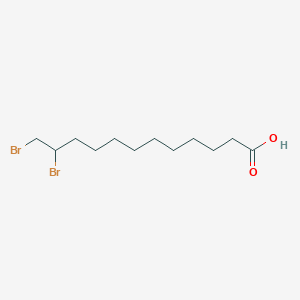

11,12-Dibromododecanoic acid

Description

Contextual Significance of Halogenated Fatty Acids in Organic Chemistry

Halogenated fatty acids are a diverse class of molecules that have garnered considerable interest in organic chemistry due to their unique properties and presence in natural systems. gerli.comresearchgate.net These compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) covalently bonded to a carbon chain, are found in a wide array of organisms, from microorganisms to marine invertebrates and higher plants. gerli.comresearchgate.net The incorporation of a halogen atom can significantly alter the chemical and physical properties of the parent fatty acid, influencing its reactivity, lipophilicity, and biological activity.

In nature, marine organisms are a particularly rich source of halogenated fatty acids. nih.gov Brominated and chlorinated fatty acids are the most common, and their biosynthesis is often catalyzed by haloperoxidase enzymes. researchgate.netmdpi.com These natural products can exhibit potent biological activities, including antimicrobial and anti-inflammatory properties. gerli.com For example, a series of brominated polyunsaturated long-chain fatty acids have been isolated from marine invertebrates like sponges and anemones. gerli.com Similarly, chlorinated lipids have been associated with inflammatory responses and endothelial cell dysfunction. gerli.com

Beyond their natural occurrence, the chemical synthesis of halogenated fatty acids is a key area of research. These synthetic derivatives serve as versatile building blocks in organic synthesis. The halogen atom acts as a good leaving group in nucleophilic substitution reactions and can direct further chemical modifications on the fatty acid backbone. This has led to the preparation of various analogues, including fluorinated unsaturated fatty acids investigated for potential fungicidal properties. gerli.com

Overview of Dodecanoic Acid Derivatives in Synthetic Methodologies

Dodecanoic acid, commonly known as lauric acid, is a 12-carbon saturated fatty acid that serves as a fundamental building block in a multitude of synthetic applications. chemicalbook.comatamankimya.com Its availability from natural sources, such as coconut and palm kernel oils, makes it an inexpensive and renewable precursor for a wide range of derivatives used in industrial and pharmaceutical contexts. chemicalbook.comatamankimya.com

A significant application of dodecanoic acid derivatives is in the production of polymers. ontosight.ai For instance, dodecanedioic acid (DDA), a dicarboxylic acid derived from dodecanoic acid, is a crucial monomer for the synthesis of high-performance polyamides like Nylon-6,12. researchgate.net This polymer is valued for its chemical resistance and thermal stability. researchgate.net Another vital monomer, ω-aminododecanoic acid, is the precursor to Nylon 12, a bioplastic with broad commercial use. mdpi.com Research has focused on developing "green" or bio-based production routes for these monomers, utilizing microbial fermentation or biotransformation of dodecanoic acid derivatives to reduce reliance on petrochemical feedstocks. researchgate.netmdpi.com

In addition to polymers, dodecanoic acid is a cornerstone of the surfactant industry. atamankimya.com Neutralization of dodecanoic acid with a base like sodium hydroxide (B78521) yields sodium laurate, a primary component of many soaps and detergents. atamankimya.com The amphipathic nature of such derivatives, possessing both a hydrophobic carbon tail and a hydrophilic headgroup, allows them to reduce surface tension and act as effective cleaning agents. uio.no Furthermore, other derivatives, including various esters and amides, are synthesized for use as emollients in cosmetics, excipients in drug delivery systems, and as substrates in biotechnological processes for producing biodegradable plastics. chemicalbook.comontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

90265-01-3 |

|---|---|

Molecular Formula |

C12H22Br2O2 |

Molecular Weight |

358.11 g/mol |

IUPAC Name |

11,12-dibromododecanoic acid |

InChI |

InChI=1S/C12H22Br2O2/c13-10-11(14)8-6-4-2-1-3-5-7-9-12(15)16/h11H,1-10H2,(H,15,16) |

InChI Key |

ONXSEKUMSXIUGC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(CBr)Br)CCCCC(=O)O |

Origin of Product |

United States |

Synthesis Methodologies for 11,12 Dibromododecanoic Acid

Electrophilic Bromination of Dodecenoic Acid Precursors

Electrophilic addition of bromine is a fundamental and widely used method for the conversion of alkenes to vicinal dibromides. masterorganicchemistry.com This reaction is characterized by its high stereoselectivity. masterorganicchemistry.com

Reaction Conditions and Solvent Systems (e.g., Br₂ in CCl₄)

The direct bromination of a dodecenoic acid precursor, such as 10-undecenoic acid, is typically performed by reacting it with elemental bromine (Br₂). libretexts.org The reaction is often conducted in an inert organic solvent to moderate the reaction and solubilize the reactants. chemguide.co.uk Carbon tetrachloride (CCl₄) is a classic solvent for this purpose, though others like dichloromethane (B109758) (CH₂Cl₂) may also be used. masterorganicchemistry.com

The reaction is generally carried out in the cold, with temperatures maintained below 0°C. orgsyn.org Liquid bromine is added dropwise to a solution of the alkene in the chosen solvent until the characteristic red-brown color of bromine persists, indicating that the starting alkene has been consumed. libretexts.orgorgsyn.org The use of "dark" conditions is sometimes specified to prevent the initiation of alternative free-radical reaction pathways. masterorganicchemistry.com

| Reactant | Reagent | Solvent | Temperature | Key Observation |

| 10-Undecenoic Acid | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) or Ether | Below 0°C | Disappearance of bromine's red-brown color |

Mechanistic Considerations: Cyclic Bromonium Ion Intermediate

The mechanism of electrophilic bromination of an alkene does not proceed through a simple carbocation. Instead, it involves a key intermediate known as a cyclic bromonium ion. masterorganicchemistry.comucalgary.ca

The process begins when the π electrons of the alkene's double bond attack one of the bromine atoms in the Br₂ molecule. libretexts.org This approach polarizes the Br-Br bond, creating an induced dipole. libretexts.org As the new C-Br bond begins to form, the attacked bromine atom, using one of its lone pairs, simultaneously attacks the other carbon of the original double bond. libretexts.org This concerted action results in the formation of a three-membered ring containing a positively charged bromine atom, the bromonium ion, and the expulsion of a bromide ion (Br⁻). libretexts.orgchemguide.co.uk

In the second step of the mechanism, the bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the cyclic bromonium ion. libretexts.org This attack occurs from the side opposite to the bulky bromonium ion ring, leading to the opening of the ring and the formation of the vicinal dibromide product. masterorganicchemistry.comchemguide.co.uk

Stereochemical Aspects of Bromine Anti-Addition

The formation of the cyclic bromonium ion intermediate is crucial for explaining the observed stereochemistry of the reaction. ladykeanecollege.edu.in The nucleophilic attack by the bromide ion must occur from the face opposite to the bromonium ion ring, a process known as backside attack. masterorganicchemistry.comlibretexts.org This constrained geometry dictates that the two bromine atoms add to opposite faces of the original double bond. masterorganicchemistry.comyoutube.com

This stereochemical outcome is termed anti-addition. masterorganicchemistry.commasterorganicchemistry.com For an acyclic alkene like 10-undecenoic acid, this means that as the bromide ion attacks one carbon, the C-Br bond of the other carbon, which was part of the ring, opens up. The resulting 11,12-dibromododecanoic acid will have the two bromine atoms in an anti-conformation relative to each other. This stereospecificity is a hallmark of reactions proceeding through a halonium ion intermediate. libretexts.org

| Feature | Description |

| Intermediate | Cyclic Bromonium Ion |

| Nucleophilic Attack | Backside attack by Bromide Ion (Br⁻) |

| Stereochemical Outcome | Anti-addition |

| Product Configuration | The two bromine atoms are added to opposite faces of the double bond. |

Alternative and Stereoselective Bromination Approaches

While direct bromination with Br₂ is effective, alternative reagents and methods have been developed to offer milder conditions, different selectivities, or greater practical convenience.

Use of N-Bromosuccinimide (NBS) in Fatty Acid Bromination

N-Bromosuccinimide (NBS) is a versatile reagent used for various bromination reactions, including electrophilic additions to alkenes. wikipedia.orgmissouri.edu It serves as a convenient and safer solid source of electrophilic bromine compared to the highly volatile and corrosive liquid Br₂. masterorganicchemistry.com

For the formation of dibromides, NBS can be used, although it is more commonly associated with allylic bromination via a radical pathway. masterorganicchemistry.comorganic-chemistry.org However, in the context of electrophilic addition, NBS can react with alkenes to form a bromonium ion. masterorganicchemistry.com When the reaction is carried out in the presence of a nucleophilic solvent like water, a bromohydrin is typically formed. masterorganicchemistry.com To achieve dibromination, the reaction conditions must be controlled to ensure that the bromide ion (generated from NBS or added to the reaction) is the successful nucleophile that opens the bromonium ion ring.

Regio- and Stereoselective Bromination via Bromide/Bromate (B103136) Couple

A more recent and environmentally conscious approach involves the in-situ generation of bromine from a stable, solid mixture of a bromide salt (like sodium bromide, NaBr) and a bromate salt (like sodium bromate, NaBrO₃). researchgate.net Upon acidification, these two compounds react to produce elemental bromine directly in the reaction mixture.

This method offers a highly regio- and stereoselective means of brominating alkenes. researchgate.net The reaction is conducted under mild conditions, typically in an aqueous acidic medium at ambient temperature. Research has shown that this bromide/bromate system provides excellent results for the anti-addition of bromine to various alkenes, yielding the corresponding trans-dibromides with high selectivity. This approach avoids the direct handling of hazardous liquid bromine and is considered a greener alternative for the synthesis of compounds like this compound. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Fatty Acids

The application of green chemistry principles to the synthesis of halogenated fatty acids, such as this compound, is crucial for developing sustainable and environmentally responsible chemical processes. These principles address the entire lifecycle of a chemical product, from the selection of starting materials to the design of the synthetic route and the minimization of waste.

A primary goal of green chemistry is to prevent the generation of waste rather than treating it after it has been created. This is closely tied to the concept of atom economy , which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

The traditional synthesis of this compound via the addition of molecular bromine to 11-dodecenoic acid is an example of a reaction with a high theoretical atom economy. In this reaction, all the atoms of the reactants are incorporated into the final product.

Reaction: C₁₂H₂₂O₂ (11-dodecenoic acid) + Br₂ → C₁₂H₂₂Br₂O₂ (this compound)

The atom economy for this addition reaction is theoretically 100%, as there are no byproducts formed in the main reaction. However, in practice, waste is generated from solvents, excess reagents, and side reactions. Green chemistry seeks to minimize this by optimizing reaction conditions and exploring alternative reagents that reduce the formation of unwanted substances.

For instance, the use of in situ generation of bromine from safer, solid reagents can prevent waste associated with the handling and disposal of excess molecular bromine.

| Metric | Traditional Bromination | Greener Alternative (In Situ Bromination) |

| Atom Economy | ~100% (theoretical) | ~100% (theoretical for the addition step) |

| E-Factor (Environmental Factor) | High (due to solvent and reagent waste) | Lower (reduced solvent and reagent waste) |

| Process Mass Intensity (PMI) | High | Lower |

This table provides a conceptual comparison. Actual values depend on specific experimental conditions.

The choice of solvents and auxiliary substances is a critical aspect of green chemistry. Many traditional halogenation reactions utilize hazardous and environmentally persistent solvents.

Traditional Solvents:

Dichloromethane (CH₂Cl₂): A suspected carcinogen and a volatile organic compound (VOC).

Carbon Tetrachloride (CCl₄): An ozone-depleting substance that is toxic to the liver.

Chloroform (CHCl₃): A suspected carcinogen and a VOC.

Green chemistry promotes the use of safer alternatives that are less toxic, biodegradable, and have a lower environmental impact. For the bromination of fatty acids, several greener solvents have been investigated.

Greener Solvent Alternatives:

Ethanol: A renewable and biodegradable solvent with lower toxicity.

Water: The most environmentally benign solvent, although the low solubility of fatty acids can be a challenge. The use of phase-transfer catalysts can sometimes overcome this issue.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their recyclability also contributes to waste reduction.

Solvent-free Conditions: Mechanochemical methods, where the reaction is induced by mechanical force (e.g., ball milling), can eliminate the need for a solvent altogether. scranton.edu

| Solvent | Hazards | Green Chemistry Considerations |

| Dichloromethane | Suspected carcinogen, VOC | To be avoided or replaced. |

| Ethanol | Flammable, lower toxicity than chlorinated solvents | Renewable, biodegradable, a preferable alternative. nih.gov |

| Water | Non-toxic, non-flammable | The greenest solvent, but may require catalysts for reactants with low water solubility. hrpub.org |

| Ionic Liquids | Variable toxicity, often low volatility | Can be designed for low toxicity and recyclability. |

| Solvent-free | Reduced exposure and environmental release | Ideal from a solvent perspective, reduces waste and energy for solvent removal. acgpubs.org |

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all of which contribute to a more sustainable process. In the context of bromination, catalytic approaches can offer alternatives to the use of stoichiometric amounts of hazardous reagents.

Enzymatic Catalysis: Biocatalysts, such as peroxidases, can mediate the bromination of unsaturated fatty acids. nih.gov For example, eosinophil peroxidase and myeloperoxidase can catalyze the oxidation of bromide ions by hydrogen peroxide to generate hypobromous acid (HOBr) in situ, which then reacts with the double bond. nih.gov This approach operates under mild, aqueous conditions and offers high selectivity.

Lewis Acid Catalysis: Lewis acids can be used to enhance the electrophilicity of the bromine source, potentially allowing for the use of milder brominating agents or lower reaction temperatures. However, traditional Lewis acids often require stoichiometric amounts and can be sensitive to moisture. The development of recoverable and water-tolerant Lewis acid catalysts is an active area of research.

Phase-Transfer Catalysis: When using a biphasic system, such as water and an organic solvent, a phase-transfer catalyst can facilitate the reaction between reactants that are soluble in different phases. This can be particularly useful for the bromination of water-insoluble fatty acids in an aqueous medium using a water-soluble bromide salt as the bromine source.

| Catalytic Approach | Advantages | Challenges |

| Enzymatic (e.g., Peroxidase) | Mild conditions, high selectivity, aqueous media. nih.gov | Enzyme stability and cost, substrate scope. |

| Lewis Acid | Enhanced reactivity. | Stoichiometric amounts of traditional Lewis acids, moisture sensitivity. |

| Phase-Transfer | Enables reactions in biphasic systems, use of aqueous media. | Catalyst separation and recycling. |

By integrating these green chemistry principles, the synthesis of this compound and other halogenated fatty acids can be made safer, more efficient, and more environmentally sustainable.

Chemical Reactivity and Synthetic Transformations of 11,12 Dibromododecanoic Acid

Elimination Reactions for Alkyne Formation

The primary synthetic utility of 11,12-dibromododecanoic acid lies in its conversion to alkynes via double dehydrohalogenation. This process involves the removal of two molecules of hydrogen bromide (HBr) from the adjacent carbon atoms. libretexts.orgmsu.edu

Double Dehydrohalogenation to Terminal Alkynes

Treatment of this compound with a strong base induces a twofold elimination of HBr to furnish an alkyne. libretexts.org This reaction proceeds in two steps: the first elimination yields a vinylic bromide intermediate, which then undergoes a second elimination to form the carbon-carbon triple bond. masterorganicchemistry.comyoutube.com The use of a sufficiently strong base, such as sodium amide (NaNH₂), is crucial for driving the reaction to completion. libretexts.orgmasterorganicchemistry.com Typically, at least two equivalents of the base are required to effect the double dehydrohalogenation. pressbooks.publibretexts.org However, when synthesizing a terminal alkyne like 11-dodecynoic acid, three equivalents of the base are often employed. pressbooks.publibretexts.orglibretexts.org The third equivalent is necessary to deprotonate the resulting terminal alkyne, which is acidic, forming a stable sodium alkynide salt. masterorganicchemistry.comlibretexts.org This salt can then be neutralized in a subsequent step to yield the final terminal alkyne product. libretexts.orglibretexts.org

Influence of Base Strength and Reaction Conditions on Alkyne Regioselectivity

The choice of base and reaction conditions significantly influences the regioselectivity of the alkyne formation, determining whether a terminal or internal alkyne is the major product.

Strong Bases: Very strong bases, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), favor the formation of the terminal alkyne. libretexts.orgmsu.edu The strong base deprotonates the initially formed terminal alkyne, creating a stable acetylide salt. libretexts.orgmsu.edu This effectively removes the terminal alkyne from the reaction equilibrium, driving the reaction towards the formation of the terminal product. stackexchange.com

Weaker Bases: In contrast, using weaker bases like potassium hydroxide (B78521) (KOH) at high temperatures can lead to the formation of the more thermodynamically stable internal alkyne. libretexts.orgmsu.edu Under these conditions, the terminal alkyne, if formed, can rearrange to an internal alkyne via an allene (B1206475) intermediate. libretexts.orgmsu.edu

The table below summarizes the influence of different bases on the regioselectivity of alkyne formation.

| Base | Product Favored | Rationale |

| Sodium Amide (NaNH₂) | Terminal Alkyne | Forms a stable terminal acetylide salt, preventing rearrangement. libretexts.orgmsu.edu |

| Potassium Hydroxide (KOH) | Internal Alkyne | Allows for the isomerization of the initially formed terminal alkyne to the more stable internal alkyne. libretexts.orgmsu.edu |

Conversion to Internal Alkynes via Rearrangement

While strong bases like sodium amide favor the formation of terminal alkynes, it is also possible for these terminal alkynes to isomerize to more stable internal alkynes under certain conditions. msu.edustackexchange.com This rearrangement, often referred to as the "alkyne zipper" reaction, can be promoted by bases and involves the migration of the triple bond along the carbon chain through a series of deprotonation and reprotonation steps involving allene intermediates. stackexchange.comwikipedia.org The equilibrium generally favors the most thermodynamically stable internal alkyne. wikipedia.org However, the use of very strong bases like potassium 3-aminopropylamide (KAPA) can rapidly and quantitatively isomerize internal alkynes to the terminal position. stackexchange.com

Reductive Debromination and Olefin Formation

Vicinal dibromides, such as this compound, can undergo reductive debromination to yield alkenes. This reaction involves the removal of both bromine atoms and the formation of a carbon-carbon double bond. msu.edu

Stereoselective Reduction to Specific Alkene Isomers (e.g., Anti-Elimination via Zinc)

The reaction of vicinal dibromides with zinc dust is a classic method for the formation of alkenes. gauthmath.comdoubtnut.com This reaction proceeds via an anti-elimination mechanism, where the two bromine atoms are removed from opposite faces of the molecule. libretexts.org This stereospecificity is important in determining the geometry of the resulting alkene. For a molecule like this compound, which is formed from the bromination of 11-dodecenoic acid, this reductive elimination with zinc would regenerate the alkene. The reaction is believed to proceed through an organozinc intermediate. The use of zinc in acetic acid under microwave irradiation has been shown to be an efficient method for the debromination of vic-dibromoalkanes. researchgate.net

Nucleophilic Substitution Reactions on Vicinal Dibromides

In principle, the carbon atoms bonded to the bromine atoms in this compound are electrophilic and can be susceptible to attack by nucleophiles. ksu.edu.samatanginicollege.ac.in This would result in the substitution of one or both bromine atoms. A nucleophile, being an electron-rich species, would attack the carbon atom and displace the bromide ion, which is a good leaving group. matanginicollege.ac.inrammohancollege.ac.in However, elimination reactions are often competing and favored pathways for vicinal dibromides, especially in the presence of basic nucleophiles. ksu.edu.sa The specific reaction pathway, whether substitution or elimination, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For vicinal dihalides, backside attack by a nucleophile, which is necessary for an Sₙ2 reaction, can be sterically hindered. rammohancollege.ac.in

General Principles of Nucleophilic Attack on Alkyl Halides

Nucleophilic substitution is a fundamental reaction class in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. masterorganicchemistry.comsavemyexams.com In the context of alkyl halides like this compound, the carbon atoms bonded to the bromine atoms are electrophilic due to the electronegativity of the halogen, making them susceptible to attack by nucleophiles. savemyexams.com

The reaction mechanism for nucleophilic substitution can proceed through two primary pathways: S(_N)1 and S(_N)2.

S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. dalalinstitute.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. dalalinstitute.comrammohancollege.ac.in A key characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center, known as Walden inversion. dalalinstitute.com The accessibility of the electrophilic carbon to the nucleophile is a critical factor, with steric hindrance significantly slowing down the reaction rate. Primary alkyl halides are more prone to undergo S(_N)2 reactions. rammohancollege.ac.in

S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of a carbocation intermediate. libretexts.org The first and rate-determining step is the slow departure of the leaving group to form the carbocation. The second step is the rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction depends only on the concentration of the substrate. dalalinstitute.com These reactions are favored for tertiary and secondary alkyl halides due to the increased stability of the corresponding carbocations. libretexts.org

The strength of the nucleophile is a crucial factor; stronger nucleophiles favor the S(_N)2 pathway. rammohancollege.ac.in The nature of the leaving group is also important; weaker bases are better leaving groups. rammohancollege.ac.inlibretexts.org Bromide is considered a good leaving group. The solvent can also influence the reaction mechanism.

Challenges and Strategies for Selective Substitution on Long-Chain Dibromides

Selective substitution on long-chain dibromides like this compound presents several challenges. A primary difficulty is achieving regioselectivity, which is the ability to substitute one specific bromine atom over the other. In the case of this compound, the two bromine atoms are on adjacent carbons (vicinal dibromide), which can lead to competing reactions.

Challenges:

Lack of Selectivity: Without specific directing groups or reaction conditions, nucleophilic attack can occur at both C-11 and C-12, leading to a mixture of products.

Elimination Reactions: The presence of a base can promote elimination reactions (E2 mechanism) to form alkenes, competing with the desired substitution reaction. thieme-connect.de For vicinal dibromides, elimination can be a significant side reaction. thieme-connect.de

Intramolecular Reactions: Depending on the nucleophile and reaction conditions, intramolecular cyclization could occur, especially if the nucleophile is part of the same molecule or can form a stable ring structure.

Strategies for Selective Substitution:

Controlled Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents can favor one reaction pathway over another. For instance, using a less hindered base might favor substitution over elimination.

Use of Bulky Nucleophiles: Employing sterically hindered nucleophiles can sometimes lead to selective attack at the less sterically hindered bromine atom.

Protecting Groups: Although more complex, one of the bromine atoms could potentially be temporarily protected to allow for selective reaction at the other position.

Catalysis: Specific catalysts can be used to direct the reaction towards a particular product. For example, certain phase-transfer catalysts can enhance the rate of substitution while minimizing side reactions.

Influence of Neighboring Functional Groups: The carboxylic acid group in this compound can influence the reactivity of the nearby bromine atoms. The inductive effect of the carboxyl group can affect the electrophilicity of the C-Br bonds.

Research on α,ω-dibromoalkanes has shown that the separation between the bromine atoms significantly affects reactivity and product selectivity. dtic.mil While this compound is a vicinal dibromide, the principles of stepwise displacement are relevant. dtic.mil Achieving selective monosubstitution often requires careful tuning of reaction conditions to favor the first substitution while disfavoring the second.

Role as a Synthetic Intermediate in Complex Molecule Construction

Precursor in Surfactant and Plasticizer Synthesis

This compound can serve as a valuable intermediate in the synthesis of surfactants and plasticizers due to its bifunctional nature, containing both a carboxylic acid and two reactive bromine atoms.

Surfactant Synthesis:

The long hydrocarbon chain of dodecanoic acid provides the hydrophobic tail necessary for surfactant properties. The bromine atoms can be replaced by hydrophilic head groups through nucleophilic substitution reactions. For example, reaction with amines can lead to the formation of cationic or amphoteric surfactants. The synthesis of gemini (B1671429) surfactants, which have two hydrophobic tails and two hydrophilic head groups connected by a spacer, can be envisioned using dibromoalkanes. While direct use of this compound for this purpose is not widely documented, the principle of using dibromoalkanes as precursors for such surfactants is established. nih.gov

Plasticizer Synthesis:

Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like PVC. researchgate.net The synthesis of plasticizers often involves the esterification of carboxylic acids with alcohols. google.com In the case of this compound, the carboxylic acid group can be esterified. The bromine atoms offer sites for further modification, potentially to create polymeric plasticizers. google.com These modifications could involve reactions to introduce branching or to link multiple fatty acid units together, which can improve compatibility with the polymer matrix and reduce migration. nih.govmdpi.com The use of fatty acid derivatives in the synthesis of bio-based plasticizers is an area of growing interest. nih.govmdpi.com

| Reactant Class | Potential Product Class | Application |

| Amines | Cationic/Amphoteric Surfactants | Detergents, Emulsifiers |

| Alcohols (for esterification) | Ester Plasticizers | Polymer Additives |

| Polyols | Polymeric Plasticizers | PVC, other polymers |

Intermediate in the Synthesis of Fatty Acid Derivatives and Related Compounds

The reactivity of the C-Br bonds in this compound makes it a useful intermediate for creating a variety of fatty acid derivatives. These derivatives can have applications in materials science, biology, and industrial chemistry.

Synthesis of Unsaturated Fatty Acids:

Elimination of the two bromine atoms from this compound can lead to the formation of unsaturated fatty acids. Depending on the reaction conditions and the base used, this could result in the formation of a double or triple bond at the 11,12-position.

Synthesis of Hydroxy Fatty Acids:

Nucleophilic substitution of the bromine atoms with hydroxide ions or other oxygen-containing nucleophiles can yield hydroxy fatty acids. These can be valuable as precursors for polymers, lubricants, and cosmetics. wur.nl

Synthesis of Amino Acids:

Reaction with ammonia or amines can introduce nitrogen-containing functional groups, leading to the synthesis of amino fatty acids. These compounds are of interest for their potential biological activity and as monomers for polyamides. mdpi.com

Formation of Heterocyclic Compounds:

The vicinal dibromide functionality can be a precursor for the formation of heterocyclic rings. For example, reaction with appropriate dinucleophiles could lead to the formation of five or six-membered rings containing heteroatoms.

The synthesis of complex fatty acid derivatives often involves multiple steps, and this compound can serve as a key building block in these synthetic pathways. researchgate.net The ability to selectively functionalize the bromine atoms, as discussed in section 3.3.2, is crucial for the controlled synthesis of these complex molecules.

| Reaction Type | Reagents | Product Type |

| Elimination | Base (e.g., DBU) thieme-connect.de | Unsaturated Fatty Acid |

| Nucleophilic Substitution | Hydroxide, Alkoxides | Hydroxy Fatty Acid |

| Nucleophilic Substitution | Ammonia, Amines | Amino Fatty Acid |

| Cyclization | Dinucleophiles | Heterocyclic Fatty Acid |

Advanced Analytical Characterization Methodologies for Dibromododecanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for the fundamental structural elucidation of 11,12-dibromododecanoic acid, providing direct insight into its molecular framework and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Analysis: In the ¹H NMR spectrum of this compound, distinct signals correspond to protons in different chemical environments. The proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet far downfield. Protons on the carbon adjacent to the carbonyl group (α-protons) would appear as a triplet. The bulk of the methylene (B1212753) protons in the long alkyl chain would form a complex multiplet in the upfield region. The most characteristic signals would be from the protons on the bromine-bearing carbons (C11 and C12), which would be shifted significantly downfield compared to the rest of the alkyl chain due to the deshielding effect of the electronegative bromine atoms.

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. libretexts.org The carbonyl carbon of the carboxylic acid is the most downfield signal. libretexts.org The carbons bonded to the bromine atoms (C11 and C12) would also be significantly downfield compared to the other methylene carbons in the chain. oregonstate.edu The remaining carbons of the dodecanoic acid backbone would appear in the typical alkane region of the spectrum. oregonstate.eduwisc.edu

Predicted NMR Chemical Shifts for this compound The following data is predicted based on established chemical shift principles and data for similar functional groups.

¹H NMR Predicted Data| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (COOH) | 10.0 - 12.0 | broad singlet |

| H-2 | 2.35 | triplet |

| H-3 to H-10 | 1.2 - 1.7 | multiplet |

| H-11 | ~4.1 - 4.3 | multiplet |

| H-12 | ~3.8 - 4.0 | multiplet |

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | 175 - 180 |

| C-2 | 34 - 36 |

| C-3 to C-9 | 24 - 32 |

| C-10 | ~33 |

| C-11 | ~50 - 55 |

Mass Spectrometry (MS and MS/MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. uni-saarland.de Tandem mass spectrometry (MS/MS) provides further detail by isolating a specific ion and fragmenting it to establish precursor-product relationships. uab.edu

A critical feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak of this compound will appear as a characteristic triplet of peaks (at M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1, confirming the presence of two bromine atoms.

Electron Ionization (EI) would likely lead to several key fragmentation pathways:

Loss of a bromine radical: [M - Br]⁺

Loss of hydrogen bromide: [M - HBr]⁺

Alpha-cleavage: Cleavage of the bond between C2 and C3.

McLafferty rearrangement: A characteristic fragmentation for carboxylic acids, which would produce a prominent peak. docbrown.info

Cleavage of the C-C bond between the two bromine-bearing carbons.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺•, [M+2]⁺•, [M+4]⁺• | Molecular ion cluster showing the presence of two bromine atoms. |

| [M - Br]⁺ | Loss of one bromine atom. |

| [M - 2Br]⁺ | Loss of both bromine atoms. |

| [M - HBr]⁺• | Loss of a neutral hydrogen bromide molecule. |

| [COOH]⁺ | Carboxyl group fragment (m/z 45). docbrown.info |

Chromatographic Separation and Detection

Chromatographic methods are essential for isolating this compound from reaction mixtures or biological matrices, assessing its purity, and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nist.gov Due to the polarity and low volatility of carboxylic acids, this compound typically requires derivatization prior to GC analysis. nih.gov The most common method is esterification to form the fatty acid methyl ester (FAME), which is more volatile and less polar. nih.gov

The derivatized sample is injected into the GC, where it is separated from other components on a capillary column (e.g., a TR-FAME column). plos.org The separated components then enter the mass spectrometer, which acts as a highly specific detector. The resulting mass spectrum provides a fragmentation pattern that can be compared against spectral libraries (like those from NIST) for positive identification. plos.orgcore.ac.uk This method is highly effective for confirming the identity of the compound and assessing its purity by detecting any contaminants or byproducts.

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution and Isomer Differentiation

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. plos.org In a GCxGC system, the effluent from a primary column is subjected to a second, orthogonal separation on a short column with a different stationary phase, connected via a modulator. nih.gov This results in a structured two-dimensional chromatogram with vastly increased peak capacity. aocs.org

This enhanced resolution is particularly valuable for differentiating isomers. Positional isomers of dibromododecanoic acid (e.g., 9,10-dibromo vs. 11,12-dibromo) may co-elute on a single GC column but can often be separated using a GCxGC system. aocs.org For instance, a common setup would use a non-polar primary column and a more polar secondary column, separating compounds based on boiling point in the first dimension and polarity in the second. This technique, especially when coupled with a fast-acquiring detector like a time-of-flight mass spectrometer (TOF-MS), is a powerful tool for the detailed characterization of halogenated fatty acids in intricate matrices. monash.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Liquid chromatography-mass spectrometry (LC-MS) is an alternative and complementary technique that is particularly suited for the analysis of less volatile or thermally labile compounds. nih.gov It allows for the analysis of this compound in its native form without the need for derivatization, thus avoiding potential artifacts from the derivatization process.

A common approach involves reversed-phase liquid chromatography, where the fatty acid is separated on a C8 or C18 column. nih.gov The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI). For carboxylic acids, ESI is often performed in negative ion mode, which detects the deprotonated molecule [M-H]⁻. This provides a clear indication of the molecular weight. Tandem MS (MS/MS) can then be used on the [M-H]⁻ ion to generate fragment ions for structural confirmation. While direct analysis is possible, derivatization can also be employed in LC-MS to create non-volatile derivatives that improve ionization efficiency and detection sensitivity. mdpi.comresearchgate.net

Stereochemical Analysis and Positional Isomer Resolution

The comprehensive characterization of this compound necessitates advanced analytical techniques capable of resolving its complex isomeric forms. The introduction of two bromine atoms across the terminal double bond of its precursor, 11-dodecenoic acid, creates a molecule with two adjacent chiral centers at carbons 11 and 12. This results in the formation of enantiomeric pairs of diastereomers, specifically the erythro and threo forms. Furthermore, the possibility of bromine addition at other positions along the dodecanoic acid chain gives rise to various regioisomers. Distinguishing between these closely related structures is critical for understanding its chemical properties and is achieved through a combination of chromatographic and spectrometric methods.

Methodologies for Distinguishing Diastereomers and Regioisomers

The separation and identification of diastereomers and regioisomers of this compound rely on subtle differences in their physical and chemical properties. Diastereomers, unlike enantiomers, have different physical properties, such as melting points, boiling points, and solubility, which allows for their separation using standard chromatographic techniques. nih.govlibretexts.org Regioisomers also exhibit distinct physical properties, enabling their resolution. The primary analytical strategies involve high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

Chromatographic Separation

Chromatographic techniques are fundamental to resolving the isomeric complexity of dibrominated fatty acids. The choice of method often depends on the need to separate diastereomers, regioisomers, or enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating diastereomers. The separation is typically performed on a normal-phase column (e.g., silica (B1680970) gel). nih.gov The differing polarities and steric arrangements of the erythro and threo diastereomers lead to different interactions with the stationary phase, resulting in distinct retention times. For instance, diastereomers of similar dihydroxylated fatty acids have been successfully resolved using mobile phases consisting of hexane (B92381) and a polar modifier like isopropanol. aocs.org While direct separation of the free acid is possible, derivatization of the carboxylic acid group to an ester or another functional group can improve peak shape and resolution. nih.gov

Chiral Chromatography: To separate the enantiomers of each diastereomer ((11R,12R) from (11S,12S) and (11R,12S) from (11S,12R)), chiral stationary phases (CSPs) are required. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown-ether-based phases are effective for resolving chiral molecules. researchgate.netnih.govchromatographyonline.com The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different elution times.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is highly effective for analyzing fatty acid isomers. nih.gov For GC analysis, the polar and non-volatile this compound must first be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME). thermofisher.com The separation of regioisomers and diastereomers can be achieved on polar capillary columns (e.g., those with cyanopropyl-based stationary phases). nih.govthermofisher.com The elution order is influenced by the volatility and polarity of the FAME derivatives.

An illustrative HPLC separation of the diastereomers of a derivatized vicinal dibromoalkanoic acid is presented below.

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| erythro | 15.2 | - |

| threo | 16.8 | 2.1 |

| Table 1: Representative HPLC data for the separation of erythro and threo diastereomers of a derivatized dibrominated fatty acid on a silica column. This data is illustrative and based on typical separations of similar compounds. |

Mass Spectrometry for Isomer Identification

Mass spectrometry provides crucial structural information for identifying which isomer has been separated chromatographically. The fragmentation patterns generated during MS analysis can reveal the position of the bromine atoms and offer clues to the stereochemistry.

Electron Ionization (EI) GC-MS: In EI-MS, the derivatized fatty acid is fragmented, and the resulting pattern is analyzed. The key fragmentation occurs via cleavage of the carbon-carbon bond between the two bromine-bearing carbons. The masses of the resulting fragment ions can pinpoint the location of the bromine atoms, thereby distinguishing regioisomers. For example, the fragmentation of 11,12-dibromododecanoate methyl ester would yield characteristic ions different from those of a 9,10-dibromododecanoate isomer. While standard EI-MS is excellent for regioisomer analysis, it is generally not able to distinguish between diastereomers as they often produce identical mass spectra. nih.gov

Advanced MS Techniques: More sophisticated MS techniques can help differentiate diastereomers. Electron capture negative ionization (ECNI) can offer high sensitivity for halogenated compounds. Tandem mass spectrometry (MS/MS), where specific ions are isolated and further fragmented, can sometimes reveal subtle differences in fragment ion abundances between diastereomers. nih.gov Furthermore, specialized methods like electron-activated dissociation (EAD) have shown promise in localizing double bonds in unsaturated fatty acids and could potentially be adapted to probe the stereochemical environment in halogenated analogues. sciex.com

The following table outlines the expected primary fragment ions that would allow for the differentiation of regioisomers of dibromododecanoic acid methyl ester by GC-MS.

| Isomer | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Fragment Identity |

| 11,12-Dibromododecanoate | 279/281 | 185 | Cleavage between C10-C11 |

| 9,10-Dibromododecanoate | 251/253 | 213/215 | Cleavage between C8-C9 |

| 7,8-Dibromododecanoate | 223/225 | 241/243 | Cleavage between C6-C7 |

| Table 2: Predicted characteristic mass fragments for distinguishing regioisomers of dibromododecanoic acid methyl ester via GC-MS. The presence of bromine results in isotopic patterns (M, M+2) for bromine-containing fragments. This data is predictive. |

By combining high-resolution chromatography to separate the isomers with detailed mass spectrometric analysis to identify them, a complete characterization of the diastereomeric and regioisomeric composition of this compound can be achieved.

Applications of 11,12 Dibromododecanoic Acid in Advanced Organic Synthesis

Macrocycle and Heterocycle Synthesis via Alkyne Intermediates

The transformation of 11,12-dibromododecanoic acid into its corresponding alkyne, dodec-11-ynoic acid, is a critical first step for its use in the synthesis of cyclic structures. This conversion is typically achieved through a dehydrobromination reaction, often using a strong base. The resulting terminal alkyne is a valuable intermediate for constructing macrocycles and heterocycles.

One of the primary methods for cyclizing long-chain unsaturated acids is ring-closing metathesis (RCM). While the terminal alkyne must first be converted to a terminal alkene, this pathway is highly effective for creating large rings. For instance, esters derived from the related undec-10-enoic acid are employed to synthesize various macrolactones. mdpi.compsu.edu These reactions, often catalyzed by well-defined ruthenium catalysts like the Grubbs catalysts, demonstrate the feasibility of forming large, unsaturated lactone rings from long-chain fatty acid derivatives. psu.eduresearchgate.net The efficiency of these cyclizations can depend on the catalyst used and the specific structure of the diene ester substrate. mdpi.com

Another significant application of the alkyne intermediate is in the synthesis of unsaturated heterocyclic compounds, specifically lactones. The intramolecular cyclization of alkynoic acids can be catalyzed by various transition metals, including palladium, gold, and copper, to yield enol-lactones. mdpi.comebi.ac.uk These reactions can be regiocontrolled to favor the formation of specific ring sizes, such as five- or six-membered lactones, by choosing the appropriate catalyst and reaction conditions. ias.ac.inresearchgate.net For example, γ-lactones can be formed through the intramolecular addition of the carboxylic acid to the alkyne, a process that can be promoted by acid or base catalysts. ias.ac.in The selective lactonization of unactivated C-H bonds can also be achieved using manganese catalysts, which allows for the formation of γ-lactones from carboxylic acid substrates. torvergata.itnih.gov

Table 1: Representative Cyclization Reactions of Undec-10-enoic/ynoic Acid Derivatives

| Starting Material Derivative | Reaction Type | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| Hex-5-enyl undec-10-enoate | Ring-Closing Metathesis (RCM) | Grubbs II Catalyst | 16-membered macrolactone | 79 | mdpi.com |

| Dec-9-enyl undec-10-enoate | Ring-Closing Metathesis (RCM) | Grubbs I Catalyst | 20-membered macrolactone | 83 | psu.edu |

| 4-Pentynoic Acid | Intramolecular Cyclization | Cu(I) Catalyst | Enol-lactone | - | mdpi.com |

| 2-Alkynylbenzoates | Lactonization | BF₃·Et₂O | Isochromenone | - | ias.ac.in |

Scaffold for Further Functionalization and Chain Extension Reactions

The bifunctional nature of this compound makes it an excellent scaffold for further chemical modifications, allowing for the introduction of new functional groups and the extension of the carbon chain. The vicinal dibromides can be subjected to various nucleophilic substitution or elimination reactions, while the carboxylic acid group can undergo esterification, amidation, or reduction.

One common transformation is the dehalogenation of the bromo-substituted carbons. Enzymes such as L-2-haloacid dehalogenase can catalyze the dehalogenation of long-chain haloalkanoic acids, often with high specificity. researchgate.netslu.se This enzymatic approach can be effective even in organic solvents, converting haloacids into their corresponding hydroxy acids. researchgate.net

The concept of chain extension is crucial in oleochemistry for producing long-chain dicarboxylic acids, which are important monomers for polymers like nylon. uantwerpen.be While not starting from this compound directly, analogous processes like the oxidative cleavage (ozonolysis) of oleic acid to produce azelaic and pelargonic acids demonstrate how long-chain fatty acids can be broken down into valuable bifunctional molecules. google.comiastate.edu A similar conceptual approach could involve functionalizing the dibromo-end of the molecule and then modifying the chain. Coupling reactions, such as those involving Grignard reagents prepared from dihaloalkanes, are established methods for extending carbon chains to produce long α,ω-bifunctional compounds. uantwerpen.be The basic enzymatic process of fatty acid synthesis itself is a chain extension step, involving the condensation of thioesters. nih.govmilkandhealth.com

The use of fatty acid derivatives as scaffolds is a cornerstone of synthesizing complex oleochemicals. nih.gov Lewis acid-induced additions to the double bonds of unsaturated fatty acids can introduce alkyl branches and other functional groups. nih.gov Although this compound is saturated, its alkyne derivative can be re-hydrogenated to an alkene, reopening these functionalization pathways.

Table 2: Examples of Functionalization and Chain Extension Strategies for Fatty Acid Derivatives

| Starting Material Type | Reaction Type | Key Reagent/Process | Product Type | Significance | Reference(s) |

| Long-chain L-2-haloalkanoic acids | Enzymatic Dehalogenation | L-2-haloacid dehalogenase | (2R)-2-hydroxy acids | Stereospecific functional group conversion | researchgate.net |

| Oleic Acid | Oxidative Cleavage | Ozone (O₃) | Azelaic acid, Pelargonic acid | Production of dicarboxylic acid monomers | google.comiastate.edu |

| 1,10-Dibromodecane | Grignard Coupling | Mg, Ester Acid Chlorides | Long-chain dicarboxylic acids | General method for carbon chain extension | uantwerpen.be |

| Unsaturated Fatty Esters | Hydro-alkylation | Alkyl Chloroformates, EtAlCl₂ | Alkyl-branched fatty esters | Introduction of branching | nih.gov |

Development of Biologically Active Analogs and Probes

The long hydrocarbon chain of this compound makes it a suitable precursor for synthesizing analogs of naturally occurring lipids and signaling molecules, including insect pheromones and fluorescent probes for studying lipid metabolism.

The terminal alkyne derived from this compound, dodec-11-ynoic acid, is a key intermediate. For example, esters of undec-10-ynoic acid have been identified in plant extracts and studied for their potential biological activities, including antihyperlipidemic effects through molecular docking studies. heca-analitika.combio-conferences.orgajol.infonih.gov The synthesis of macrocyclic musks, such as civetone (B1203174) and muscone, which are valuable in the fragrance industry and act as pheromones, often starts from long-chain fatty acids like oleic acid. ebi.ac.uknih.govescholarship.org The synthetic pathways frequently involve the creation of a dibromo- or alkyne intermediate, making dodec-11-ynoic acid a plausible starting block for similar macrocyclic ketones. nih.govchemicalbook.com The biosynthesis of many insect pheromones also starts from common fatty acids like palmitic acid, which are then modified by specific desaturases and reductases to produce C10-C18 unsaturated alcohols, aldehydes, or esters. slu.sencsu.edulu.sefrontiersin.orgmdpi.com The structural similarity makes derivatives of dodecanoic acid relevant to this field.

Furthermore, terminal alkyne-modified fatty acids are powerful tools for chemical biology. These "clickable" fatty acids can be fed to cells and are metabolically incorporated into complex lipids. researchgate.netnih.gov The alkyne handle allows for the subsequent attachment of reporter molecules, such as fluorescent dyes or biotin, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.govnih.gov This enables the visualization of lipid trafficking and the identification of lipid-modified proteins, providing insights into the lipidome. researchgate.netnih.gov Given that dodec-11-ynoic acid features a terminal alkyne, it is an ideal candidate for the synthesis of such fluorescent lipid probes. thieme-connect.com

Table 3: Biologically Active Molecules and Probes Derived from Long-Chain Fatty Acid Precursors

| Precursor Type | Target Molecule/Application | Key Synthetic Step(s) | Biological Relevance/Use | Reference(s) |

| Oleic Acid | (Z)-Civetone | Metathesis, Bromination, Cyclization | Macrocyclic musk pheromone, fragrance | ebi.ac.uknih.gov |

| (+)-Citronellal / Undec-10-enoic acid | (R)-(-)-Muscone | Grignard reaction, RCM, Hydrogenation | Macrocyclic musk pheromone, fragrance | ias.ac.inchemicalbook.comgoogle.com |

| ω-Alkynyl Fatty Acids | Fluorescent Lipid Probes | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Imaging lipid metabolism and trafficking | researchgate.netnih.govnih.gov |

| Undec-10-ynoic acid, tetradecyl ester | Potential Antihyperlipidemic Agent | Identified in plant extracts | Inhibition of hyperlipidemia-associated proteins (in silico) | heca-analitika.com |

Theoretical and Computational Studies on 11,12 Dibromododecanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 11,12-dibromododecanoic acid focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The long, flexible 12-carbon chain allows for significant rotational freedom around its carbon-carbon single bonds, leading to a multitude of possible conformers.

The presence of a carboxylic acid group at one end and two bromine atoms on the terminal carbons (C11 and C12) introduces specific steric and electronic effects that influence conformational preferences. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. These stable conformers are the most likely to be present in reality.

The energy of different conformers is influenced by several factors:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally lower in energy than eclipsed ones.

Steric Strain: Occurs when bulky groups, like the bromine atoms, are forced into close proximity, causing repulsive interactions. The gauche conformation of butane, where methyl groups are 60° apart, is a classic example of steric strain, lying at a higher energy level than the anti conformation. maricopa.edu

Dipole-Dipole Interactions: The polar C-Br and C=O bonds create local dipoles, and the interactions between them can either stabilize or destabilize a conformation.

Computational methods like Density Functional Theory (DFT) or high-level ab initio calculations can be used to perform a thorough conformational search. nih.gov In such a study, the potential energy surface of the molecule is explored by systematically rotating key dihedral (torsion) angles. For this compound, the critical dihedral angles would include the O=C-O-H angle of the carboxyl group, the C10-C11-C12-Br angles, and the angles along the main carbon chain.

Table 1: Illustrative Conformational Properties of this compound (Note: This table is a hypothetical representation based on typical computational outputs for similar molecules and does not represent experimentally verified data for this compound.)

| Conformer | Dihedral Angle (C10-C11-Br1) | Dihedral Angle (C10-C11-Br2) | Relative Energy (kcal/mol) | Population (%) |

| A (Anti-Anti) | 180° | 180° | 0.00 | 45.5 |

| B (Anti-Gauche) | 180° | 60° | 0.95 | 20.1 |

| C (Gauche-Gauche) | 60° | 60° | 1.90 | 8.2 |

| D (Eclipsed) | 0° | 120° | 4.50 | 0.1 |

Reaction Mechanism Predictions and Energetics

Theoretical chemistry is instrumental in predicting the pathways and energy changes of chemical reactions. For this compound, a key reaction is its formation via the electrophilic addition of bromine (Br₂) to the double bond of 11-dodecenoic acid.

Computational modeling can elucidate the mechanism of this bromination reaction. The reaction is expected to proceed through a cyclic bromonium ion intermediate, which leads to the anti-addition of the two bromine atoms. Theoretical calculations can map the entire reaction coordinate, identifying the structures and energies of the reactants, transition states, intermediates, and products.

Key computational insights for this reaction would include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. This is the energy difference between the reactants and the highest-energy transition state.

Reaction Enthalpy (ΔH): The net energy change of the reaction, indicating whether it is exothermic (releases heat) or endothermic (absorbs heat).

Quantum mechanical methods like DFT are well-suited for these calculations. By modeling the transition state, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes.

Table 2: Predicted Energetics for the Bromination of 11-Dodecenoic Acid (Note: The following values are illustrative, based on typical values for electrophilic addition of halogens to alkenes, and are not specific calculated values for this reaction.)

| Parameter | Description | Predicted Value (kJ/mol) |

| Ea (Transition State 1) | Energy barrier to form the bromonium ion intermediate. | +40 to +60 |

| ΔH (Intermediate) | Stability of the bromonium ion relative to reactants. | +15 to +25 |

| Ea (Transition State 2) | Energy barrier for the attack of the bromide ion on the intermediate. | +5 to +10 |

| ΔH (Reaction) | Overall enthalpy change for the reaction. | -100 to -120 |

Furthermore, computational models could predict the mechanisms of other potential reactions, such as dehydrobromination to form an alkene or substitution reactions at the carbon atoms bearing the bromine.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of 11,12-dibromododecanoic acid involves the electrophilic addition of bromine (Br₂) to 11-dodecenoic acid, often using solvents like carbon tetrachloride (CCl₄). While effective, this method presents environmental and safety concerns. Future research is geared towards developing "green" and more sustainable synthetic routes. This includes the investigation of alternative, less toxic solvents and the use of catalytic systems to minimize the use of hazardous reagents. rsc.org

A key concept in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org The ideal atom economy is 100%, a hallmark of addition reactions where all reactant atoms are utilized in the product. wikipedia.org The synthesis of this compound from 11-dodecenoic acid and bromine is an addition reaction and thus has a theoretical atom economy of 100%.

Atom Economy Calculation for the Synthesis of this compound:

The reaction is: C₁₂H₂₂O₂ (11-dodecenoic acid) + Br₂ (Bromine) → C₁₂H₂₂Br₂O₂ (this compound)

| Reactant/Product | Formula | Formula Weight ( g/mol ) | Role |

| 11-Dodecenoic acid | C₁₂H₂₂O₂ | 198.30 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| Total Reactant Mass | 358.11 | ||

| This compound | C₁₂H₂₂Br₂O₂ | 358.11 | Desired Product |

| Total Product Mass | 358.11 |

Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.orgPercent Atom Economy = (358.11 / 358.11) x 100 = 100%

Exploration of Novel Reactivity and Unprecedented Transformations

The bifunctional nature of this compound, possessing both a carboxylic acid and a vicinal dibromide, opens avenues for exploring novel reactivity. Beyond standard transformations like dehydrobromination or substitution, modern synthetic methods could unlock unprecedented chemical pathways.

Future research could focus on:

Selective Catalytic Transformations: Developing catalysts that can selectively act on one of the C-Br bonds, allowing for stepwise functionalization. This could lead to the synthesis of complex, unsymmetrical derivatives that are otherwise difficult to access.

Transition-Metal-Catalyzed Cross-Coupling: Utilizing the C-Br bonds as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-heteroatom bonds. This would enable the attachment of a wide array of functional groups to the end of the fatty acid chain.

Remote C-H Functionalization: Investigating whether the dibromo- or carboxyl- functionalities can be used to direct catalytic C-H activation at other positions along the twelve-carbon backbone, enabling modifications at sites that are typically unreactive.

These explorations could lead to the discovery of new chemical reactions and provide access to a diverse library of novel fatty acid derivatives with unique properties.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net The carboxylic acid group of this compound makes it an ideal candidate for well-known MCRs like the Ugi and Passerini reactions. rug.nl

Hypothetical Ugi Four-Component Reaction (U-4CR):

| Component | Example | Role |

| Acid | This compound | Provides the carboxylate |

| Amine | Aniline | Provides the nitrogen atom |

| Aldehyde | Benzaldehyde | Provides the carbonyl carbon |

| Isocyanide | tert-Butyl isocyanide | Provides the final carbon atom |

Integrating this compound into such reactions would allow for the rapid construction of complex, lipid-based molecules in a single, atom-economical step. nih.gov

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially in one pot without the need to isolate intermediates. ub.edu The vicinal dibromide functionality of this compound is a prime starting point for initiating such cascades. For example, a one-pot process could involve a base-induced double dehydrobromination to form an alkyne, which could then undergo an in-situ cycloaddition or coupling reaction. This approach offers a powerful strategy for efficiently building complex molecular frameworks from a relatively simple starting material.

Advanced Analytical Method Development for In-situ Monitoring and Trace Analysis

To optimize the synthesis and application of this compound, advanced analytical methods are required.

In-situ Monitoring: For developing more sustainable synthetic pathways, real-time monitoring of the reaction is crucial. Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy could be employed to track the disappearance of the C=C bond of the starting material and the formation of the C-Br bonds of the product. This would allow for precise control over reaction conditions, leading to higher yields and purity.

Trace Analysis: The detection of minute quantities of this compound in complex matrices, such as environmental samples or biological systems, requires highly sensitive and specific analytical techniques. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are well-suited for this purpose. thermofisher.com For GC-MS analysis, derivatization of the carboxylic acid group to its methyl ester would likely be necessary to increase volatility and improve chromatographic performance. researchgate.net Developing robust extraction and cleanup procedures will be essential for accurate quantification at trace levels. thermofisher.com

Computational Chemistry in Predicting Novel Derivatizations and Applications

Computational chemistry serves as a powerful tool for predicting molecular properties and guiding experimental design, thereby bridging theory and practice. sciepub.com For this compound, computational methods like Density Functional Theory (DFT) can be employed to explore future research directions.

Predicting Reactivity and Derivatizations: Computational models can be used to calculate the activation energies for various potential reactions at the C-Br bonds. This allows chemists to predict which nucleophiles would react most readily and under what conditions, guiding the synthesis of new derivatives. Furthermore, the three-dimensional structures and electronic properties of hypothetical derivatives can be modeled to predict their stability and potential functions.

Forecasting Potential Applications: By calculating properties such as the molecule's electrostatic potential surface and shape, researchers can predict how this compound and its derivatives might interact with other molecules. For instance, molecular docking simulations could be performed to assess whether these compounds could fit into the active site of a specific enzyme or receptor, suggesting potential applications in materials science or as bioactive agents. This predictive power can save significant time and resources by focusing laboratory efforts on the most promising candidates. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.